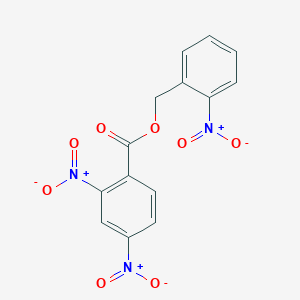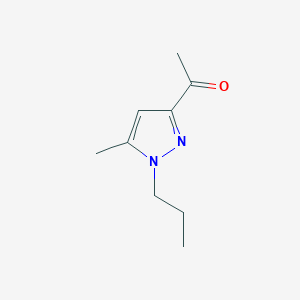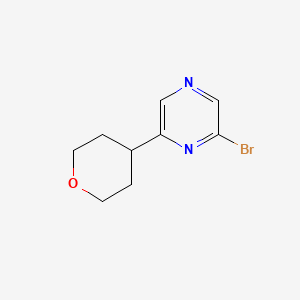![molecular formula C9H15ClN4 B15045564 1-[2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B15045564.png)
1-[2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl]piperidine is a heterocyclic compound that features a piperidine ring linked to a 1,2,4-triazole moiety via an ethyl chain. The presence of the 3-chloro substituent on the triazole ring adds to its unique chemical properties. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, making them valuable in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl]piperidine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and formamides under acidic conditions.
Introduction of the chloro substituent: Chlorination of the triazole ring can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the ethyl linker: The ethyl chain can be introduced via alkylation reactions using ethyl halides.
Coupling with piperidine: The final step involves the nucleophilic substitution reaction between the ethyl-triazole intermediate and piperidine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the chloro substituent can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl]piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . The chloro substituent may enhance its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
- 1-[2-(3-methyl-1H-1,2,4-triazol-1-yl)ethyl]piperidine
- 1-[2-(3-phenyl-1H-1,2,4-triazol-1-yl)ethyl]piperidine
- 1-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl]piperidine
Uniqueness: 1-[2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl]piperidine stands out due to the presence of the chloro substituent, which can significantly alter its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H15ClN4 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-[2-(3-chloro-1,2,4-triazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C9H15ClN4/c10-9-11-8-14(12-9)7-6-13-4-2-1-3-5-13/h8H,1-7H2 |
InChI Key |
DMGUFKDDHDGTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C=NC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15045486.png)
![3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B15045490.png)



![1-methyl-4-nitro-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15045512.png)
![2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide](/img/structure/B15045517.png)


![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B15045542.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15045555.png)


